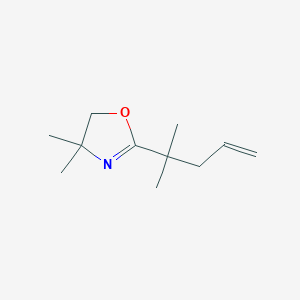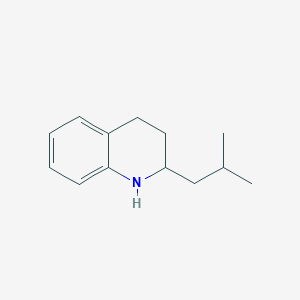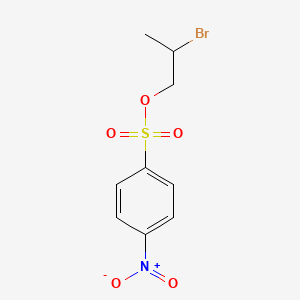![molecular formula C17H23NO7S B14294212 Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate CAS No. 120478-11-7](/img/structure/B14294212.png)
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is an organic compound with the molecular formula C17H23NO7S. This compound is known for its unique structure, which includes an acetamido group, a benzenesulfonyl group, and a propanedioate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamido and benzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the benzenesulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar reactivity.
Diethylcarbamazine: A compound with a different functional group but similar structural features.
Uniqueness
Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both acetamido and benzenesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
120478-11-7 |
|---|---|
Molekularformel |
C17H23NO7S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[2-(benzenesulfonyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO7S/c1-4-24-15(20)17(18-13(3)19,16(21)25-5-2)11-12-26(22,23)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
CNIGNIFBWSQGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)








![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)


